molecular formula C23H24N4O3 B1663082 Zotiraciclib CAS No. 1204918-72-8

Zotiraciclib

Cat. No. B1663082
M. Wt: 372.5 g/mol
InChI Key: VXBAJLGYBMTJCY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .


Molecular Structure Analysis

The molecular formula of Zotiraciclib is C23H24N4O . The molar mass is 372.472 g/mol . The IUPAC name is (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene .

Scientific Research Applications

Zotiraciclib in Combination with Temozolomide for Recurrent High-Grade Astrocytomas

Scientific Field

Oncology, specifically the treatment of high-grade astrocytomas.

Summary of Application

Zotiraciclib, a cyclin-dependent kinase 9 (CDK9) inhibitor, was found to induce glioblastoma cell death and demonstrated synergistic anti-glioma effects when combined with temozolomide in preclinical studies .

Results

Fifty-three patients were enrolled. Dose-limiting toxicities were neutropenia, diarrhea, elevated liver enzymes, and fatigue. The MTD of Zotiraciclib was 250 mg in both arms and thus selected for the cohort expansion . Zotiraciclib-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation .

Zotiraciclib for Recurrent High-Grade Gliomas With Isocitrate Dehydrogenase 1 or 2 (IDH1 or IDH2) Mutations

Scientific Field

Oncology, specifically the treatment of recurrent high-grade gliomas with IDH1 or IDH2 mutations.

Summary of Application

Zotiraciclib is being investigated as a treatment for people with recurrent gliomas containing an IDH1 or IDH2 mutation to control tumor growth and improve quality of life .

Methods of Application

Participants will take Zotiraciclib orally at home on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle . They may also be given medications to prevent side effects of the study drug .

Results

The results of this study are not yet available as the trial is still ongoing .

Zotiraciclib for Diffuse Intrinsic Pontine Glioma (DIPG)

Scientific Field

Oncology, specifically the treatment of DIPG, a rare pediatric cancer.

Summary of Application

Zotiraciclib is being developed as a potential treatment for DIPG, a rare pediatric brain cancer characterized by Myc overexpression . DIPG is an aggressive, incurable brainstem tumor that primarily affects young children .

Methods of Application

The specific methods of application for Zotiraciclib in the treatment of DIPG are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .

Results

The results of this application are not yet available as the research is ongoing .

Zotiraciclib for Acute Myeloid Leukemia (AML)

Scientific Field

Hematology, specifically the treatment of AML.

Summary of Application

Zotiraciclib is one of a number of CDK inhibitors under investigation for the treatment of AML . AML is a type of blood cancer that starts in the cells that form the blood .

Methods of Application

The specific methods of application for Zotiraciclib in the treatment of AML are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .

Results

Zotiraciclib for Solid Tumors

Scientific Field

Oncology, specifically the treatment of solid tumors.

Summary of Application

Zotiraciclib is a multi-kinase inhibitor with a previously unreported spectrum of targets that shows promising preclinical activity for the treatment of solid tumors in humans .

Methods of Application

The specific methods of application for Zotiraciclib in the treatment of solid tumors are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .

Results

Zotiraciclib for Breast Cancer

Scientific Field

Oncology, specifically the treatment of breast cancer.

Methods of Application

The specific methods of application for Zotiraciclib in the treatment of breast cancer would need to be investigated. As with other applications, Zotiraciclib is typically administered orally .

Results

The potential use of Zotiraciclib in the treatment of breast cancer is hypothetical and would need to be confirmed through rigorous clinical trials .

Future Directions

As of January 2020, Zotiraciclib is being evaluated by Adastra Pharmaceuticals in two separate Phase 1b clinical trials for the treatment of glioblastoma multiforme (GBM) . Zotiraciclib is also being developed as a potential treatment for diffuse intrinsic pontine glioma (DIPG), a rare pediatric cancer . A new trial investigates Zotiraciclib as a precision medicine treatment for people with recurrent gliomas containing an IDH1 or IDH2 mutation to control tumor growth and improve quality of life .

properties

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337151
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zotiraciclib

CAS RN

1204918-72-8
Record name Zotiraciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotiraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTIRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotiraciclib
Reactant of Route 2
Zotiraciclib

Citations

For This Compound
101
Citations
J Wu, Y Yuan, DA Long Priel, D Fink, CJ Peer… - Clinical Cancer …, 2021 - AACR
… Zotiraciclib combined with temozolomide is safe in patients with recurrent high-grade astrocytomas. Zotiraciclib… predicting drug metabolism may allow personalized dosing of …
Number of citations: 15 aacrjournals.org
Y Pang, G Yu, A Ranjan, H Wang, Z Sergi… - Neuro …, 2022 - academic.oup.com
… activity of zotiraciclib in IDHmutant gliomas.á METHODS: Cytotoxicity of zotiraciclib was … EC50 of zotiraciclib in IDH-wt cells was twice as high as in IDH-mutant cells. In low-dose …
Number of citations: 0 academic.oup.com
Y Pang, G Yu, Z Sergi, Q Li, X Sang, O Kim, H Wang… - bioRxiv, 2023 - biorxiv.org
Background: Isocitrate dehydrogenase (IDH)-mutant gliomas exhibit unique metabolic and biological features that may make them vulnerable to specific treatment. In this study, we …
Number of citations: 5 www.biorxiv.org
EL Rhun, T Gorlia, J Felsberg, J Furtner… - Neuro …, 2023 - academic.oup.com
BACKGROUND Zotiraciclib (TG02) is an oral multi-cyclin dependent kinase (CDK) inhibitor that is supposed to suppress tumor growth via CDK-9-dependent depletion of survival …
Number of citations: 0 academic.oup.com
ADT HISTOLOGIES - Neuro-oncology, 2021 - scholar.archive.org
Background: Pediatric high-grade gliomas (pHGG) are aggressive tumors that together constitute the most common cause of childhood cancer mortality. Tumor stem cells that drive …
Number of citations: 4 scholar.archive.org
DS Shulman, SG DuBois - atuveciclibinhibitor.com
The neurotrophin receptor tyrosine kinase (NTRK1-3) genes have been identified as key fusion partners in a range of pediatric cancers. In childhood cancers, ETV6-NTRK3 fusions are …
Number of citations: 0 atuveciclibinhibitor.com
L Mayr, M Trissal, K Schwark, J Labelle, S Kong… - Neuro …, 2022 - academic.oup.com
… activity of zotiraciclib in IDHmutant gliomas.á METHODS: Cytotoxicity of zotiraciclib was … EC50 of zotiraciclib in IDH-wt cells was twice as high as in IDH-mutant cells. In low-dose …
Number of citations: 0 academic.oup.com
E Le Rhun, T Gorlia, J Furtner, J Felsberg, J Jongen… - 2023 - ascopubs.org
… tolerated dose (MTD) of zotiraciclib in elderly patients (more than … Group C explored single agent activity of zotiraciclib in IDH1 … Conclusions: Zotiraciclib exhibits overlapping toxicity with …
Number of citations: 0 ascopubs.org
Z Huang, T Wang, C Wang, Y Fan - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
… zotiraciclib plus temozolomide in recurrent anaplastic astrocytoma and glioblastoma (NCT02942264) and phase I studies of zotiraciclib … Phase I studies of zotiraciclib in the treatment of …
Number of citations: 9 pubs.rsc.org
A Ariaei, F Ramezani - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
… BBB and distribute in CNS, especially Zotiraciclib, with a significant potential to penetrate BBB. For the metabolism, Zotiraciclib was predicted to influence cytochrome p450 more than …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.